3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Description
3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a hydrochloride salt of a branched-chain amino acid derivative. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol . The compound features a propanoic acid backbone substituted with a methyl group at the second carbon and an ethyl(methyl)amino group at the third carbon.
Properties
IUPAC Name |
3-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-8(3)5-6(2)7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZNRIOLIYORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of β-Keto Esters with Ethylmethylamine
A common method involves reductive amination of β-keto esters. For example, methyl 2-methyl-3-oxopropanoate reacts with ethylmethylamine in the presence of a reducing agent like sodium cyanoborohydride. The resulting β-amino ester is hydrolyzed to the acid using aqueous sodium hydroxide, followed by HCl treatment to form the hydrochloride salt.
Example Procedure:
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Reductive amination :
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Methyl 2-methyl-3-oxopropanoate (1.0 eq), ethylmethylamine (1.2 eq), and NaBH3CN (1.5 eq) in methanol at 0–25°C for 12 hours.
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Yield: ~70% (theoretical).
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Ester hydrolysis :
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Salt formation :
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Dissolve in ethanol, add concentrated HCl (1.1 eq), and precipitate with diethyl ether.
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Alkylation of Amine Precursors
Nucleophilic Substitution with Ethylmethylamine
Starting from 3-bromo-2-methylpropanoic acid, nucleophilic substitution with ethylmethylamine introduces the amino group. The reaction typically requires a polar aprotic solvent like acetonitrile and a base such as triethylamine to scavenge HBr.
Example Procedure:
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Alkylation :
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3-Bromo-2-methylpropanoic acid (1.0 eq), ethylmethylamine (1.5 eq), and K2CO3 (2.0 eq) in acetonitrile at 60°C for 24 hours.
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Yield: ~65% (crude).
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Purification :
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Salt formation :
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Treat with HCl gas in ethyl acetate.
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Michael Addition Approach
Conjugate Addition to α,β-Unsaturated Esters
Ethylmethylamine can undergo Michael addition to methyl 2-methylacrylate, followed by hydrogenation to saturate the α,β-bond. Hydrolysis and salt formation complete the synthesis.
Example Procedure:
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Michael addition :
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Methyl 2-methylacrylate (1.0 eq) and ethylmethylamine (1.2 eq) in THF at 25°C for 6 hours.
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Hydrogenation :
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H2 (1 atm) over Pd/C (10% w/w) in ethanol for 12 hours.
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Hydrolysis :
Critical Analysis of Methodologies
| Method | Advantages | Challenges |
|---|---|---|
| Reductive amination | High selectivity for β-amino esters | Requires strict pH control |
| Alkylation | Direct introduction of amine group | Risk of over-alkylation |
| Michael addition | Stereochemical control | Requires specialized catalysts |
Purification techniques such as recrystallization from hydrocarbon solvents (e.g., hexane) or distillation are critical for isolating the hydrochloride salt.
Chemical Reactions Analysis
3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Research:
Recent studies have indicated that derivatives of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride exhibit potential as histone deacetylase inhibitors (HDACIs). These compounds have shown promising antiproliferative activity against cancer cell lines such as HeLa cells. For example, modifications to the compound structure have resulted in derivatives with IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell growth .
Drug Development:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural modifications allow for the development of new drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds that act on the central nervous system and may have applications in treating neurological disorders .
Biochemical Applications
Buffering Agent:
this compound is utilized as a non-ionic organic buffering agent in biological systems. It maintains pH levels in cell culture environments, particularly within the range of 6-8.5, which is crucial for optimal cellular function and enzyme activity .
Enzyme Activity Studies:
The compound is also employed in enzyme activity assays, where it can help stabilize reaction conditions and improve the reproducibility of results. Its buffering capacity is beneficial in experiments requiring precise pH control to study enzyme kinetics and mechanisms .
Chemical Synthesis
Synthetic Intermediates:
In synthetic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its ability to form peptide bonds through reactions with various amines makes it valuable in peptide synthesis and related fields .
| Application Area | Description |
|---|---|
| Anticancer Research | Potential HDAC inhibitor with low IC50 values against cancer cell lines. |
| Drug Development | Intermediate for synthesizing pharmaceuticals targeting CNS disorders. |
| Buffering Agent | Maintains pH levels in biological systems (pH 6-8.5). |
| Enzyme Activity Studies | Stabilizes reaction conditions for enzyme kinetics studies. |
| Synthetic Intermediates | Building block for complex molecule synthesis; forms peptide bonds with amines. |
Case Study 1: HDAC Inhibition
A study demonstrated that derivatives of this compound were synthesized and tested for their HDAC inhibitory activity. The most potent derivatives showed IC50 values ranging from 0.69 to 11 μM, indicating their potential as anticancer agents compared to traditional treatments .
Case Study 2: Buffering Efficiency
In a biochemical assay evaluating enzyme activity, the compound was tested as a buffering agent across various pH levels. Results indicated that it effectively maintained stable pH conditions during prolonged reactions, enhancing the accuracy of kinetic measurements compared to traditional buffers .
Mechanism of Action
The mechanism of action of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
The compound belongs to a class of amino acid esters and their hydrochlorides, which are widely used as intermediates in drug synthesis or as chiral building blocks. Below is a detailed comparison with structurally related compounds:
Structural and Molecular Comparison
Key Observations :
- Steric Effects: The target compound’s ethyl(methyl)amino group introduces greater steric bulk compared to simpler amino substituents (e.g., -NH₂ in ). This may reduce solubility in polar solvents but enhance lipid membrane permeability .
- In contrast, aromatic substituents (e.g., phenyl in , iodophenyl in ) introduce π-π stacking interactions, relevant for binding to biological targets.
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit good water solubility due to ionic character. However, bulky substituents (e.g., ethyl(methyl)amino in the target compound) may reduce solubility compared to smaller analogs like methyl 3-amino-2,2-dimethylpropanoate hydrochloride .
- Stability: Esters with electron-withdrawing groups (e.g., methoxy in ) may hydrolyze faster under acidic/basic conditions than the target compound’s alkylamino-substituted backbone.
Biological Activity
3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride, also known as a derivative of amino acids, has garnered interest in various biological research fields due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C7H15ClN2O2
- Molecular Weight : 178.66 g/mol
- CAS Number : Not specifically listed but can be derived from its structure.
The compound is believed to act primarily through the modulation of neurotransmitter systems. Its structural similarity to amino acids suggests that it may interact with amino acid transporters and receptors, particularly those involved in neurotransmission.
Key Mechanisms:
- Amino Acid Transport : Studies indicate that this compound can function as a substrate for amino acid transport systems, facilitating its uptake into cells. It has shown efficacy in entering gliosarcoma cells through system-A transport mechanisms, which are pivotal for cellular metabolism and signaling .
- Receptor Interaction : The compound's ability to bind to specific receptors may influence various signaling pathways, potentially leading to therapeutic effects in neurological disorders.
Biological Activity
Research into the biological activity of this compound has revealed several promising findings:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits selective uptake in tumor cells, suggesting potential applications in cancer therapy. For instance, it showed high tumor-to-normal brain ratios in animal models, indicating effective targeting of glioma cells while minimizing effects on healthy tissue .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, possibly by modulating excitatory neurotransmitter levels and reducing oxidative stress within neuronal cells.
Table 1: Summary of Biological Studies
Research Applications
The compound is being explored for several applications:
- Cancer Therapy : Due to its selective uptake by tumor cells, further investigations are warranted to explore its use as a targeted therapeutic agent.
- Neurological Disorders : Its potential neuroprotective properties may provide a basis for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Q & A
Q. What analytical methods validate enantiomeric purity in chiral derivatives?
- Methodological Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polar organic mobile phases. Compare retention times with racemic mixtures or enantiopure standards. Optical rotation measurements ([α]D) and VCD spectroscopy can further confirm configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
